AB-PINACA pentanoic acid metabolite (CAS: 1879029-93-2) is a highly stable, terminal oxidation product of the indazole-based synthetic cannabinoid AB-PINACA. In forensic, clinical, and diagnostic procurement, it serves as a critical analytical reference standard for LC-MS/MS calibration and immunoassay validation. Because the parent compound is rapidly and extensively metabolized in vivo, targeted detection relies entirely on phase I metabolites. Procuring this specific pentanoic acid derivative provides laboratories with one of the most abundant and reliable urinary biomarkers for confirming synthetic cannabinoid consumption and validating high-throughput toxicological screening panels [1] .
Generic substitution with the parent compound (AB-PINACA) or class-level generic cannabinoid standards is analytically unviable. The parent drug undergoes near-complete biotransformation, leaving negligible unchanged drug in urine, which causes false negatives if used as the primary screening target [1]. Furthermore, substitution with closely related metabolites, such as the N-(4-hydroxypentyl) variant, alters immunoassay cross-reactivity profiles and LC-MS/MS retention times, compromising quantitative accuracy [2]. Most critically, because the fluorinated analog 5F-AB-PINACA undergoes oxidative defluorination to produce this exact same pentanoic acid metabolite, forensic laboratories cannot rely on a single generic marker; they must procure this specific compound in tandem with fluorinated-specific standards to legally differentiate the ingested parent drug [3].
In human hepatocyte assays and authentic urine specimens, AB-PINACA is extensively metabolized, with the parent compound remaining virtually undetectable. The AB-PINACA pentanoic acid metabolite emerges as one of the top three most intense signals in LC-MS/MS profiling, providing a reliable target for forensic analysis [1].
| Evidence Dimension | Urinary abundance / MS signal intensity |
| Target Compound Data | Top 3 most intense metabolite signal |
| Comparator Or Baseline | AB-PINACA parent compound (negligible/undetectable) |
| Quantified Difference | >99% difference in urinary excretion profile |
| Conditions | LC-MS/MS analysis of authentic human urine and hepatocyte incubations |
Procuring the metabolite standard is mandatory for urine-based screening, as calibrating against the parent compound guarantees false-negative results.
When validating competitive chemiluminescent immunoassays, AB-PINACA pentanoic acid metabolite demonstrates superior binding affinity compared to other phase I metabolites. On targeted synthetic cannabinoid biochip arrays, this metabolite exhibits a 139% cross-reactivity, whereas the AB-PINACA N-(4-hydroxypentyl) metabolite shows only 78% cross-reactivity [1].
| Evidence Dimension | Immunoassay Cross-Reactivity |
| Target Compound Data | 139% cross-reactivity |
| Comparator Or Baseline | AB-PINACA N-(4-hydroxypentyl) metabolite (78% cross-reactivity) |
| Quantified Difference | 61% higher cross-reactivity for the pentanoic acid metabolite |
| Conditions | Randox DOA I+ Biochip Array Technology |
Allows diagnostic manufacturers and clinical labs to accurately set cut-off concentrations (e.g., 10 ng/mL) for rapid screening panels.
For definitive quantitative confirmation, AB-PINACA pentanoic acid metabolite provides distinct mass-to-charge (m/z) transitions that prevent cross-talk with other metabolites. It utilizes a precursor m/z of 361 and primary product ions at m/z 316 and 217, cleanly separating from the N-(4-hydroxypentyl) metabolite, which utilizes an m/z 347 > 330 transition [1].
| Evidence Dimension | Precursor and Product Ion m/z |
| Target Compound Data | Precursor m/z 361 > Product m/z 316 |
| Comparator Or Baseline | AB-PINACA N-(4-hydroxypentyl) metabolite (Precursor m/z 347 > Product m/z 330) |
| Quantified Difference | 14 Da difference in precursor mass with distinct fragmentation pathways |
| Conditions | LC-MS/MS with electrospray ionization (ESI+) in human urine |
Ensures baseline chromatographic and mass-spectral separation, which is legally required for forensic defensibility.
AB-PINACA pentanoic acid metabolite is a primary metabolite not only for AB-PINACA but also for its fluorinated analog, 5F-AB-PINACA. In vivo, 5F-AB-PINACA undergoes oxidative defluorination, yielding the exact same pentanoic acid structure as one of its most intense signals [1].
| Evidence Dimension | Metabolic Origin |
| Target Compound Data | Produced via direct terminal oxidation of AB-PINACA |
| Comparator Or Baseline | 5F-AB-PINACA (produces the same metabolite via oxidative defluorination) |
| Quantified Difference | 100% qualitative structural overlap in this specific metabolic pathway |
| Conditions | Human hepatocyte incubation up to 3 hours |
Forces procurement teams to purchase this standard alongside 5F-specific markers to definitively prove which parent drug was ingested.
Used as a primary quantitative calibrator to establish limits of detection (LOD) and limits of quantification (LOQ) for synthetic cannabinoid screening in authentic urine samples, ensuring compliance with forensic testing standards [1].
Procured by diagnostic manufacturers to define cross-reactivity profiles and set precise cut-off values (e.g., 10 ng/mL) for point-of-care rapid tests and high-throughput chemiluminescent arrays [2].
Utilized in clinical research to differentiate between standard terminal oxidation and oxidative defluorination pathways when tracking the metabolism of novel indazole-based psychoactive substances[3].